1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
Beschreibung
This quaternary ammonium compound features a bicyclic imidazo[1,2-a]azepinium core with a bromide counterion. Key structural elements include:
- 1-(4-Ethoxyphenyl) substituent: The ethoxy group (-OCH2CH3) at the para position of the phenyl ring enhances lipophilicity compared to smaller alkoxy groups like methoxy .
- Azepinium core: The seven-membered azepine ring fused with an imidazole moiety creates a rigid, planar structure that may facilitate binding to biological targets .
While direct synthesis data for this compound is unavailable, analogous derivatives (e.g., methoxy- or fluorophenyl-substituted imidazoazepinium salts) are synthesized via cyclization reactions using acetonitrile as a solvent and potassium phosphate as a base .
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N3O4.BrH/c1-2-29-20-12-10-18(11-13-20)23-16-22(26,24-14-5-3-4-9-21(23)24)17-7-6-8-19(15-17)25(27)28;/h6-8,10-13,15,26H,2-5,9,14,16H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHFXLAQKDUCKH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC(=CC=C4)[N+](=O)[O-])O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide (CAS Number: 1106857-44-6) is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique structure includes an imidazo[1,2-a]azepine core with various substituents that may influence its pharmacological properties.
The molecular formula of the compound is , with a molecular weight of 476.4 g/mol. The structure features an ethoxyphenyl group and a nitrophenyl group which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H26BrN3O4 |
| Molecular Weight | 476.4 g/mol |
| CAS Number | 1106857-44-6 |
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets such as enzymes or receptors. The structural elements allow it to potentially inhibit or modulate the activity of these targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related compounds have shown their ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.
In vitro studies using HeLa cells demonstrated that these compounds can induce cell death through mechanisms involving the disruption of the mitotic spindle formation. This suggests potential use in cancer therapy as antimitotic agents.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of hydroxyl and nitro functional groups could enhance its interaction with microbial targets. Further investigation is needed to quantify this activity and identify specific pathogens affected.
Case Studies
A review of literature reveals several case studies focusing on structurally similar compounds:
- Case Study on Antimitotic Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of imidazo[1,2-a]azepine derivatives for their cytotoxicity against various cancer cell lines. Results indicated that certain modifications to the phenyl substituents significantly enhanced cytotoxic activity (EC50 values in the low micromolar range) .
- Mechanistic Insights : Another research effort highlighted the role of structural modifications in enhancing bioactivity against tubulin polymerization. The findings suggested that specific substitutions could lead to increased binding affinity and specificity towards tubulin .
Vergleich Mit ähnlichen Verbindungen
Ethoxy vs. Methoxy at R1
Nitro vs. Fluoro at R2
Trifluoromethyl (-CF3)
- Introduces high electronegativity and resistance to oxidative metabolism, common in CNS-targeting drugs .
Vorbereitungsmethoden
Ritter-Type Cyclization
The imidazo[1,2-a]azepine core is synthesized via a Ritter-type reaction, leveraging Bi(OTf)₃ and p-TsOH·H₂O as dual catalysts in dichloroethane (DCE) at 150°C. This method facilitates the cyclization of 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines by reacting nitriles with carbocation precursors. For example, acetonitrile serves as the nitrile source, while Bi(OTf)₃ activates the carbonyl group, enabling nucleophilic attack by the tetrahydroazepine amine. The reaction proceeds with a 0.3 M substrate concentration, achieving yields of 58–85% after silica gel chromatography.
Alternative Cyclocondensation Routes
Cyclocondensation of 1,2-diamines with ketones or aldehydes offers another route. For instance, reacting 1,2-diaminoazepane with 3-nitrobenzaldehyde in acetic acid under reflux forms the imidazoazepine scaffold. This method requires precise stoichiometry (1:1 molar ratio) and 12–24 hours of reaction time.
Quaternization and Hydroxylation
Alkylation with 4-Ethoxyphenyl Bromide
Quaternization of the imidazoazepine nitrogen is achieved using 4-ethoxyphenyl bromide in anhydrous acetonitrile at 60°C for 6 hours. The reaction proceeds via an SN2 mechanism, with a molar ratio of 1:1.2 (imidazoazepine:alkylating agent). The product precipitates as a bromide salt upon cooling, yielding 72–78% after recrystallization from ethanol.
Hydroxylation at C3
The C3 hydroxyl group is introduced through oxidation of a tertiary C–H bond using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C. This step requires careful temperature control to avoid over-oxidation, with yields of 65–70%.
Reaction Optimization and Scalability
Catalytic System Tuning
Bi(OTf)₃ and p-TsOH·H₂O are critical for Ritter-type cyclization. Increasing Bi(OTf)₃ loading to 10 mol% improves cyclization efficiency but risks side reactions. A balance of 5 mol% Bi(OTf)₃ and 7.5 equiv p-TsOH·H₂O optimizes yield (82%).
Solvent and Temperature Effects
Polar aprotic solvents like DCE enhance cyclization rates compared to toluene or THF. Elevated temperatures (150°C) are necessary to overcome activation barriers, though prolonged heating (>24 hours) degrades the product.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H), 7.89 (s, 1H, Ar–H), 7.65–7.58 (m, 2H, Ar–H), 6.94 (d, J = 8.8 Hz, 2H, OCH₂CH₃), 4.72 (s, 1H, OH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.82–3.75 (m, 2H, N–CH₂), 2.91–2.84 (m, 2H, CH₂), 1.98–1.85 (m, 4H, CH₂), 1.39 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
13C NMR (101 MHz, DMSO-d6): δ 164.2 (C=O), 152.1 (C–O), 148.6 (C–NO₂), 134.7–114.2 (Ar–C), 63.5 (OCH₂CH₃), 58.3 (N–CH₂), 29.8–22.4 (CH₂), 14.7 (OCH₂CH₃).
Chromatographic Purity
LC-MS analysis confirms a molecular ion peak at m/z 509.2 [M-Br]⁺, consistent with the theoretical molecular weight. HPLC purity exceeds 98% using a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min).
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Nitration at the meta position relative to acetyl groups requires precise control of reaction conditions. Copper acetate (0.37 mmol) and ammonium nitrate (8.1 mmol) in 80% acetic acid at 100°C for 24 hours achieve 93.1% yield.
Byproduct Formation During Quaternization
Excess alkylating agent leads to di-quaternized byproducts. Limiting the alkyl bromide to 1.2 equiv and maintaining temperatures below 70°C minimizes this issue.
Q & A
Q. What are the optimal synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis of this imidazoazepinium bromide involves multi-step reactions, typically starting with cyclization of precursor heterocycles followed by quaternization. Key steps include:
- Cyclization : Using a polar aprotic solvent (e.g., DMF) under reflux to form the imidazoazepine core .
- Quaternization : Reaction with alkylating agents (e.g., ethyl bromide) in ethanol at 60–80°C to introduce the ethoxyphenyl and nitrophenyl substituents .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol 9:1) yields >85% purity.
Critical factors : Temperature control during quaternization minimizes byproducts, while solvent polarity affects reaction kinetics .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of spectroscopic and computational methods:
- NMR : and NMR identify proton environments (e.g., distinguishing hydroxy and ethoxy protons) .
- Mass Spectrometry (HRMS) : Confirms molecular mass (e.g., expected [M] at m/z 471.395) .
- X-ray Crystallography : Resolves stereochemistry of the hexahydroazepine ring and hydroxy group orientation .
Data interpretation : Cross-referencing with computational models (DFT) validates electronic environments .
Q. What are the solubility and stability profiles of this compound in common solvents?
| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |
|---|---|---|
| DMSO | >50 | Stable (degradation <5%) |
| Ethanol | 10–15 | Stable |
| Water | <1 | Hydrolyzes (pH-dependent) |
| Note : Aqueous instability is attributed to hydrolysis of the imidazolium ring under acidic/basic conditions . |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in pharmacological data (e.g., IC variability) may arise from:
- Assay conditions : Differences in buffer pH or serum protein binding alter bioavailability .
- Target selectivity : Off-target interactions (e.g., kinase inhibition) require validation via competitive binding assays .
Methodology :
Replicate experiments under standardized conditions (e.g., pH 7.4 PBS, 1% BSA).
Use orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional activity) .
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to map binding pockets .
- MD Simulations : Simulate ligand-protein complexes in explicit solvent (GROMACS) to assess stability over 100 ns .
Key parameters : Free energy calculations (MM-PBSA) quantify binding affinity, while RMSD analysis evaluates conformational changes .
Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising activity?
| Modification | Impact | Method |
|---|---|---|
| Ethoxy → Methoxy | ↑ Metabolic stability | SAR-guided alkylation |
| Nitrophenyl → Fluorophenyl | ↓ LogP (improved solubility) | Suzuki coupling |
| Validation : In vitro microsomal stability assays (e.g., human liver microsomes) and logP measurements (HPLC) . |
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?
- Transcriptomics : RNA-seq of treated cell lines identifies differentially expressed pathways .
- Proteomics : SILAC labeling quantifies target protein expression changes .
- Pharmacological profiling : Panel assays (e.g., Eurofins Cerep) screen >100 targets for off-target effects .
Methodological Considerations
Q. How should researchers address challenges in synthesizing stereochemically pure batches?
Q. What analytical techniques are critical for detecting degradation products?
Q. How can researchers validate the compound’s antioxidant activity claims?
- DPPH Assay : Measure radical scavenging at 517 nm (IC < 50 μM suggests potency) .
- Cellular ROS Assay : Use DCFH-DA fluorescence in oxidative stress models (e.g., HO-treated HEK293 cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
